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Compound of Interest

Compound Name:
1-(2-Chlorophenyl)-4-

oxocyclohexanecarboxylic Acid

CAS No.: 1385694-61-0

Cat. No.: B3039884 Get Quote

Executive Summary & Structural Significance
1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a highly functionalized cyclohexane

scaffold characterized by a quaternary carbon center at position C1, bearing both a carboxylic

acid and an ortho-substituted aryl group. This molecule represents a critical intermediate in the

synthesis of arylcyclohexylamines, a class of pharmacophores that includes NMDA receptor

antagonists like Ketamine and Tiletamine.[1]

Unlike the common 4-chlorophenyl analogs used in antimalarial research (e.g., Atovaquone

precursors), the 2-chlorophenyl substitution pattern introduces significant steric strain and

electronic effects, mimicking the "Ketamine" core. This guide details the structural properties,

validated synthetic pathways, and applications of this scaffold in generating spiro-cyclic

libraries and peptidomimetics.[1]

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8][9][10][11]
The molecule features a cyclohexane ring constrained by a ketone at C4 and a quaternary

center at C1.[1] The ortho-chlorine atom forces the phenyl ring into a specific conformation

relative to the cyclohexane chair, influencing binding affinity in biological targets.[1]
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Table 1: Physicochemical Data Profile
Property Value / Description

CAS Number Not widely listed; Analog 4-Cl: 854446-73-4

Molecular Formula C₁₃H₁₃ClO₃

Molecular Weight 252.69 g/mol

Exact Mass 252.0553

ClogP (Predicted) 2.1 – 2.4 (Moderate Lipophilicity)

H-Bond Donors 1 (Carboxylic Acid)

H-Bond Acceptors 3 (Ketone, Acid Carbonyl, Hydroxyl)

Topological Polar Surface Area 54.4 Å²

Rotatable Bonds 2 (C1-Phenyl, C1-Carboxyl)

3D Conformational Analysis
The cyclohexane ring predominantly adopts a chair conformation.[1]

C1 Substitution: The bulky 2-chlorophenyl group typically prefers the equatorial position to

minimize 1,3-diaxial interactions, forcing the carboxylic acid into the axial position.[1]

Ortho-Effect: The chlorine atom at the ortho position creates steric clash with the

cyclohexane ring protons, restricting the rotation of the phenyl ring.[1] This "locked"

conformation is often critical for receptor selectivity (e.g., in NMDA or opioid receptor

ligands).[1]

Synthetic Methodology
Direct synthesis of the 2-chloro isomer requires overcoming the steric hindrance of the ortho-

chlorine during ring closure.[1] The most robust industrial route involves the Dialkylation-

Hydrolysis Strategy starting from aryl acetonitriles.[1]

Core Protocol: The Bis-Alkylation Route

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://fluorochem.co.uk/product/F303545/
https://fluorochem.co.uk/product/F303545/
https://fluorochem.co.uk/product/F303545/
https://fluorochem.co.uk/product/F303545/
https://fluorochem.co.uk/product/F303545/
https://fluorochem.co.uk/product/F303545/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3039884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol avoids the difficult arylation of a tertiary center by constructing the ring around the

quaternary carbon.[1]

Reagents & Precursors[1][2][3][4]
Starting Material: 2-Chlorophenylacetonitrile (CAS 2856-63-5).[1]

Alkylation Agent: Methyl acrylate (or 3,3'-oxydipropionitrile for alternative routes).[1]

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).

Solvent: THF or DMSO.

Step-by-Step Workflow
Double Michael Addition (Ring Construction):

Dissolve 2-chlorophenylacetonitrile (1.0 eq) in anhydrous THF.

Add Methyl acrylate (2.2 eq) and catalytic t-BuOK.[1]

Mechanism:[1] The benzylic anion undergoes double Michael addition to form a pimelate

diester intermediate.[1]

Cyclization: Treat the intermediate with NaH to induce Dieckmann condensation, forming

the cyclohexane ring (4-oxocyclohexanecarboxylate derivative).[1]

Decarboxylation & Functionalization:

The resulting beta-keto ester is hydrolyzed and decarboxylated under acidic conditions

(HCl/Reflux) to yield 4-(2-chlorophenyl)-4-cyanocyclohexanone (Note: Isomer migration

may occur; alternative route uses bis(2-chloroethyl) ketals).

Refined Route: Ketal-Protected Alkylation (Recommended for High Purity)[1]

Step A: React 2-chlorophenylacetonitrile with bis(2-bromoethyl) ethylene ketal using NaH

(2.5 eq) in DMSO at 60°C. This forms the protected 4-ketocyclohexane ring in one step.[1]
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Step B (Nitrile Hydrolysis): Reflux the intermediate in 6M H₂SO₄/Acetic Acid (1:1) for 24

hours. This simultaneously deprotects the ketone and hydrolyzes the nitrile to the

carboxylic acid.[1]

Step C (Purification): Isolate via acid-base extraction.[1] The product precipitates upon

acidification of the aqueous layer.[1]

Diagram: Synthetic Pathway (DOT)[1]

Reaction Logic
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Caption: Figure 1. Convergent synthesis strategy utilizing a ketal-protected bis-electrophile to

construct the quaternary center and cyclohexane ring simultaneously.

Applications in Drug Discovery[1]
This molecule serves as a versatile "divergent" scaffold.[1] The C1 acid and C4 ketone allow

for orthogonal functionalization.[1]

Synthesis of Spiro-Hydantoins
The C4 ketone is highly reactive towards the Bucherer-Bergs reaction.[1]

Reagents: (NH₄)₂CO₃, KCN, Ethanol/Water.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://fluorochem.co.uk/product/F303545/
https://fluorochem.co.uk/product/F303545/
https://fluorochem.co.uk/product/F303545/
https://www.benchchem.com/product/b3039884?utm_src=pdf-body-img
https://fluorochem.co.uk/product/F303545/
https://fluorochem.co.uk/product/F303545/
https://fluorochem.co.uk/product/F303545/
https://fluorochem.co.uk/product/F303545/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3039884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Product: A spiro-hydantoin derivative.[1]

Relevance: These derivatives are investigated as aldose reductase inhibitors and modulators

of sigma receptors.[1]

Peptidomimetic Scaffolds
The carboxylic acid at C1 allows coupling to amino acids.[1]

Protocol: Standard EDC/HOBt coupling with amines.

Result: Conformationally restricted peptide analogs where the cyclohexane ring acts as a

rigid spacer, mimicking a proline or phenylalanine turn.[1]

Reductive Amination (Ketamine Analogs)
Reacting the C4 ketone with amines (e.g., methylamine) followed by reduction (NaBH₄) yields

1,4-disubstituted cyclohexylamines.[1]

Note: This creates a "reversed" Ketamine analog where the amine is at C4 rather than

C2/C1, potentially altering the pharmacological profile from anesthetic to analgesic or

neuroprotective.[1]

Analytical Characterization Standards
To ensure scientific integrity, the synthesized compound must meet the following validation

criteria:

¹H NMR (DMSO-d₆, 400 MHz):

Aromatic Region: Multiplets at δ 7.2–7.5 ppm (4H) corresponding to the 2-chlorophenyl

group.[1]

Cyclohexane Ring: Complex multiplets at δ 2.0–2.8 ppm (8H).[1] The protons adjacent to

the ketone (C3/C5) will appear more downfield (~2.4-2.6 ppm).[1]

Carboxylic Acid: Broad singlet at δ 12.0–12.5 ppm (1H, exchangeable with D₂O).[1]

Mass Spectrometry (ESI-):
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Primary peak: [M-H]⁻ at m/z 251.0.[1]

Chlorine Isotope Pattern: Distinct 3:1 ratio for peaks at 251.0 and 253.0.[1]

IR Spectroscopy:

Carboxylic Acid: Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1700–1720

cm⁻¹).[1]

Ketone: Distinct sharp C=O stretch (~1715 cm⁻¹).[1] Note: The two carbonyl peaks may

overlap.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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